molecular formula C7H11NO3 B13151641 Cis-3-carbamoylcyclopentanecarboxylicacid

Cis-3-carbamoylcyclopentanecarboxylicacid

Cat. No.: B13151641
M. Wt: 157.17 g/mol
InChI Key: JLLHYSHCVKOWSD-CRCLSJGQSA-N
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Description

Cis-3-carbamoylcyclopentanecarboxylicacid: is an organic compound characterized by a cyclopentane ring substituted with a carbamoyl group and a carboxylic acid group in the cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-carbamoylcyclopentanecarboxylicacid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to enhance production efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: Cis-3-carbamoylcyclopentanecarboxylicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine or the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

Cis-3-carbamoylcyclopentanecarboxylicacid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of cis-3-carbamoylcyclopentanecarboxylicacid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(1R,3S)-3-carbamoylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H11NO3/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H2,8,9)(H,10,11)/t4-,5+/m0/s1

InChI Key

JLLHYSHCVKOWSD-CRCLSJGQSA-N

Isomeric SMILES

C1C[C@H](C[C@H]1C(=O)N)C(=O)O

Canonical SMILES

C1CC(CC1C(=O)N)C(=O)O

Origin of Product

United States

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